molecular formula C13H11N5O2 B2876673 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1421493-80-2

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2876673
CAS No.: 1421493-80-2
M. Wt: 269.264
InChI Key: PJUGPZLVBMPNRM-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a complex organic compound featuring a pyrimidinyl group, a furan ring, and an imidazolyl moiety

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives can inhibit the phosphorylation of certain proteins, thereby regulating specific signaling pathways .

Biochemical Pathways

Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Pharmacokinetics

The solubility of a compound in water and other polar solvents can influence its bioavailability . Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.

Result of Action

Some imidazole derivatives have shown remarkable antiproliferative activities against certain cell lines .

Action Environment

For instance, the amphoteric nature of imidazole (it shows both acidic and basic properties ) suggests that the action of this compound could potentially be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core imidazole and pyrimidine structures. These structures are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The imidazole ring can be reduced to form imidazolyl derivatives.

  • Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Imidazolyl derivatives.

  • Substitution: Various substituted pyrimidines.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in molecular scaffolding.

Biology: The biological activity of this compound can be explored for potential therapeutic applications. Its imidazole and pyrimidine moieties are known to interact with biological targets, making it a candidate for drug development.

Medicine: Research into the medicinal properties of this compound may reveal its potential as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with various biological targets suggests it could be developed into a therapeutic drug.

Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence. Its structural versatility allows for the creation of novel materials with tailored functionalities.

Comparison with Similar Compounds

  • Imidazole derivatives: Compounds like clemizole and metronidazole share the imidazole ring structure.

  • Pyrimidine derivatives: Compounds such as cytarabine and 5-fluorouracil contain pyrimidine rings.

  • Furan derivatives: Compounds like furosemide and furanocoumarins include furan rings.

Uniqueness: N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is unique due to its combination of imidazole, pyrimidine, and furan rings, which allows for diverse chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-9-14-4-5-18(9)13-15-7-10(8-16-13)17-12(19)11-3-2-6-20-11/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGPZLVBMPNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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